CAY10680

Dual MAO-B/A2A inhibition Parkinson's disease Structure-activity relationship

CAY10680 is a dopamine-sparing, benzothiazinone compound that functions as a dual inhibitor of monoamine oxidase B (MAO-B) and adenosine A2A receptors (A2AARs). It was developed as part of a medicinal chemistry program aimed at creating the first potent, dual-acting A2AAR/MAO-B inhibitors with a non-xanthine structure.

Molecular Formula C18H16N2O2S
Molecular Weight 324.4 g/mol
Cat. No. B590953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10680
SynonymsN-(4-oxo-4H-3,1-benzothiazin-2-yl)-benzenebutanamide
Molecular FormulaC18H16N2O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21)
InChIKeyQMBOZLGNPMVERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CAY10680 Compound Overview for Parkinson’s Disease Research Procurement


CAY10680 is a dopamine-sparing, benzothiazinone compound that functions as a dual inhibitor of monoamine oxidase B (MAO-B) and adenosine A2A receptors (A2AARs) [1]. It was developed as part of a medicinal chemistry program aimed at creating the first potent, dual-acting A2AAR/MAO-B inhibitors with a non-xanthine structure . The compound exhibits balanced nanomolar activity at both human MAO-B (IC50 = 34.9 nM) and human A2A receptors (Ki = 39.5 nM), with pronounced selectivity over other adenosine receptor subtypes and MAO-A [1].

Why Generic MAO-B or A2A Antagonists Cannot Substitute CAY10680 in PD Research


A single-target agent, whether a pure MAO-B inhibitor like selegiline or a pure A2A antagonist like istradefylline, cannot reproduce the dual mechanism of action that is intrinsic to CAY10680’s design rationale for Parkinson’s disease research [1]. Even among other dual-target ligands, benzothiazinone analogs such as compound 13 (IC50 MAO-B = 1.63 nM) lose all measurable adenosine A2A receptor affinity, while earlier xanthine-based dual compounds suffer from distinct selectivity and physicochemical profiles [1]. These differences mean that substituting CAY10680 with a generic in-class compound will alter both the balance of target engagement and off-target liability, directly impacting experimental reproducibility and therapeutic hypothesis testing [1].

Quantitative Differentiation Evidence for CAY10680 Against Closest Analogs


Balanced Dual-Target Potency vs. MAO-B-Only Benzothiazinone Analog (Compound 13)

CAY10680 (compound 17) achieves a balanced dual inhibition profile (MAO-B IC50 = 34.9 nM; A2AAR Ki = 39.5 nM) that is absent in the structurally related benzothiazinone compound 13, which is a potent MAO-B inhibitor (IC50 = 1.63 nM) but shows no significant adenosine A2A receptor affinity [1]. This represents a fundamental pharmacological divergence within the same chemical series, where compound 13 is effectively a single-target agent despite its structural similarity [1].

Dual MAO-B/A2A inhibition Parkinson's disease Structure-activity relationship

Adenosine Receptor Subtype Selectivity Profile vs. Closely Related Benzothiazinone Analog (Compound 14)

CAY10680 (17) demonstrates a cleaner adenosine receptor selectivity profile than the closely related cinnamoyl analog compound 14. While both exhibit similar A2AAR affinity (CAY10680 Ki = 39.5 nM; compound 14 Ki = 62.4 nM), compound 14 shows measurable affinity for human A1 (Ki = 2500 nM), A2B (Ki = 679 nM), and A3 (Ki >1000 nM) receptors, whereas CAY10680 displays no significant binding at hA2B or hA3 (Ki >1000 nM) and only weak hA1 affinity (Ki = 2500 nM) [1]. The selectivity window over A2B, a receptor associated with peripheral side effects, is thus substantially wider for CAY10680.

Adenosine A2A receptor selectivity Off-target profiling CNS drug design

MAO-A Sparing Profile: Quantitative Selectivity vs. Non-Selective Irreversible Inhibitors

CAY10680 exhibits marked selectivity for MAO-B over MAO-A (IC50 MAO-A ≥ 10 µM), resulting in a >286-fold selectivity index [1]. In contrast, non-selective irreversible MAO inhibitors such as phenelzine inhibit both isoforms equipotently, while even the MAO-B-preferring inhibitor selegiline loses selectivity at higher doses and irreversibly inactivates the enzyme [2]. CAY10680's reversible, competitive inhibition mechanism further distinguishes it from irreversible inhibitors, as it allows for dynamic regulation of enzyme activity in response to substrate concentration [1].

MAO-B selectivity MAO-A sparing Tyramine potentiation risk

Functional Antagonism of A2A Receptor Signaling vs. Clinically Used A2A Antagonist Istradefylline

CAY10680 functionally abolishes A2A receptor-mediated cAMP accumulation at 1-20 µM in CHO cells transfected with human A2AARs [1]. This functional antagonism is comparable to that of istradefylline, a clinically approved A2A antagonist for PD, which inhibits CGS21680-induced cAMP accumulation with an IC50 of approximately 30-100 nM in similar cellular assays [2]. However, unlike istradefylline, CAY10680 simultaneously inhibits MAO-B, providing a dual mechanism that istradefylline cannot deliver [1].

A2A receptor functional antagonism cAMP inhibition Parkinson's disease pharmacodynamics

Non-Xanthine Scaffold Differentiation from Caffeine-Derived Dual A2A/MAO-B Inhibitors

CAY10680 is built on a 4H-3,1-benzothiazin-4-one scaffold, representing the first potent dual A2AAR/MAO-B inhibitors with a non-xanthine structure [1]. Prior dual-target compounds, such as (E,E)-8-(4-phenylbutadien-1-yl)caffeine analogues, are xanthine-based and exhibit high lipophilicity (cLogP typically >4.5) and poor aqueous solubility [2]. While direct head-to-head physicochemical data between CAY10680 and these caffeine derivatives are not reported in a single study, the benzothiazinone scaffold was specifically designed to overcome the pharmacokinetic limitations of xanthine-based dual inhibitors [1].

Non-xanthine scaffold Physicochemical properties CNS drug-likeness

Optimal Research Applications for CAY10680 Based on Quantitative Differentiation


In Vivo Parkinson's Disease Models Requiring Simultaneous MAO-B Inhibition and A2A Receptor Blockade

In MPTP or 6-OHDA rodent models of Parkinson's disease, where both dopamine preservation (via MAO-B inhibition) and motor function improvement (via A2A receptor blockade) are desired, CAY10680 enables a single-agent intervention strategy. Its balanced dual potency (MAO-B IC50 = 34.9 nM; A2A Ki = 39.5 nM) eliminates the need for co-administration of separate agents such as selegiline plus istradefylline, simplifying dosing regimens and reducing pharmacokinetic variability between subjects [1].

Chronic Dosing Studies Where MAO-A Sparing Is Critical for Safety

For long-term animal studies lasting weeks to months, CAY10680's >286-fold selectivity for MAO-B over MAO-A (IC50 MAO-A ≥ 10 µM) ensures that tyramine metabolism remains intact throughout the dosing period. Unlike irreversible inhibitors such as selegiline, which can accumulate MAO-A inhibition over time, CAY10680's reversible, competitive mechanism provides sustained selectivity independent of dosing duration [1][2].

Mechanistic Studies Differentiating A2A vs. MAO-B Contributions to Neuroprotection

In experimental designs requiring careful dissection of whether neuroprotective effects arise from A2A antagonism, MAO-B inhibition, or their synergy, CAY10680 serves as a single tool that can be compared against selective single-target controls. Researchers can compare CAY10680's effects against those of compound 13 (pure MAO-B inhibitor, IC50 = 1.63 nM, no A2A activity) and istradefylline (pure A2A antagonist) to attribute outcomes to each target or their combined engagement [1].

Medicinal Chemistry Benchmarking of Non-Xanthine Dual Inhibitor Scaffolds

As the first reported non-xanthine, dual-acting A2AAR/MAO-B inhibitor, CAY10680 represents a structural starting point for lead optimization programs aiming to improve upon xanthine-based dual inhibitors. Its benzothiazinone core offers distinct intellectual property space and physicochemical properties, making it a critical reference compound for newly synthesized dual inhibitor series [1].

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